molecular formula C12H9Cl2N B12276507 [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- CAS No. 212138-75-5

[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-

Cat. No.: B12276507
CAS No.: 212138-75-5
M. Wt: 238.11 g/mol
InChI Key: JHEBVXZGMJNMPR-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-amine, 2',4'-dichloro- (CAS: Not explicitly provided in evidence) is a halogenated biphenyl amine featuring two chlorine substituents at the 2' and 4' positions of the biphenyl scaffold. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Assembly

The Suzuki-Miyaura reaction remains the most widely employed method for constructing the biphenyl backbone due to its tolerance for diverse functional groups and high regiocontrol. For [1,1'-Biphenyl]-2-amine, 2',4'-dichloro-, the strategy involves coupling a halogenated benzene derivative with a boronic acid bearing the amine functionality.

Substrate Design and Reaction Optimization

The synthesis typically begins with 2-nitrobenzene boronic acid as the amine precursor, coupled with 1-bromo-2,4-dichlorobenzene under palladium catalysis. The nitro group serves as a protected amine, which is subsequently reduced to the target functionality post-coupling.

Representative Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
  • Base : Sodium carbonate (Na₂CO₃)
  • Solvent System : Dimethoxyethane (DME)/Water (4:1)
  • Temperature : 80°C
  • Duration : 12–18 hours
  • Yield : 60–75%

Post-coupling, the nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C, ethanol) or using iron in hydrochloric acid, achieving yields exceeding 85%.

Ullmann Coupling for Direct Aryl-Aryl Bond Formation

Ullmann coupling provides an alternative route, particularly useful for substrates sensitive to boronic acid preparation. This copper-mediated reaction couples 2-aminoiodobenzene with 2,4-dichloroiodobenzene under high-temperature conditions.

Mechanistic and Practical Considerations

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, requiring ligands such as 1,10-phenanthroline to enhance efficiency. Key parameters include:

  • Catalyst : Copper(I) iodide (CuI)
  • Ligand : 1,10-Phenanthroline
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 120–140°C
  • Yield : 40–55%

While lower yielding than Suzuki-Miyaura, this method avoids boronic acid synthesis, streamlining the process for large-scale production.

Buchwald-Hartwig Amination for Late-Stage Functionalization

For biphenyl precursors pre-functionalized with halogens, the Buchwald-Hartwig amination introduces the amine group regioselectively. This method is advantageous when direct coupling of amine-bearing boronic acids proves challenging.

Reaction Protocol

Using 2',4'-dichloro-2-bromobiphenyl as the substrate, the amine is installed via palladium-catalyzed cross-coupling with ammonia or a protected amine source:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂)
  • Ligand : BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
  • Base : Potassium tert-butoxide (KOtBu)
  • Solvent : Toluene
  • Temperature : 100°C
  • Yield : 50–65%

Halogenation Strategies for Chlorine Substituent Installation

Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) are critical for introducing chlorine atoms at the 2' and 4' positions.

Electrophilic Chlorination

Chlorination of the pre-formed biphenyl core is feasible but requires careful control of directing effects. The amine group’s strong activating nature necessitates protection (e.g., acetylation) to prevent undesired ring substitution.

Conditions :

  • Chlorinating Agent : Chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂)
  • Solvent : Dichloromethane (DCM)
  • Catalyst : Lewis acids (e.g., FeCl₃)
  • Yield : 50–70%

Directed Ortho-Metalation (DoM)

For regioselective chlorination, a directing group (e.g., amide) is installed on the target ring. Subsequent treatment with tert-butyllithium (t-BuLi) and hexachloroethane (C₂Cl₆) introduces chlorine at the meta and para positions relative to the director.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Suzuki-Miyaura 60–75% High regiocontrol; functional group tolerance Boronic acid synthesis required
Ullmann Coupling 40–55% No boronic acid needed; scalable High temperatures; moderate yields
Buchwald-Hartwig Amination 50–65% Late-stage functionalization flexibility Sensitive to steric hindrance
Electrophilic Chlorination 50–70% Direct chlorination Requires amine protection

Experimental Optimization and Scale-Up

Purification and Characterization

Final products are purified via silica gel chromatography (hexanes/ethyl acetate gradient) and characterized by:

  • ¹H/¹³C-NMR : Aromatic protons (δ 7.2–7.8 ppm), amine protons (δ 3.1–5.5 ppm).
  • HRMS : Molecular ion peak matching C₁₂H₁₀Cl₂N⁺ (theoretical m/z 256.9964).

Solvent and Catalyst Recovery

Recent advances emphasize green chemistry principles, with Pd nanoparticles immobilized on magnetic supports enabling catalyst reuse, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of chlorine atoms can introduce various functional groups such as hydroxyl or alkyl groups.

Scientific Research Applications

Agricultural Applications

One of the most notable applications of [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- is in the synthesis of Bixafen , a systemic fungicide developed by Bayer Crop Science. Bixafen is classified as a succinate dehydrogenase inhibitor (SDHI) and is effective against various fungal pathogens affecting crops.

Field Efficacy

Research indicates that Bixafen provides robust control over diseases such as:

  • Powdery mildew
  • Leaf spot diseases
  • Fungal blights

The application of [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- in agricultural settings has been shown to improve crop yield and quality significantly by managing these fungal threats effectively.

Synthetic Applications

Beyond its agricultural uses, [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions, including:

Suzuki-Miyaura Coupling Reactions

This compound can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds. These reactions are vital in synthesizing pharmaceuticals and agrochemicals due to their efficiency in forming carbon-carbon bonds.

Synthesis of Bixafen

A detailed study on the synthesis of Bixafen highlights the role of [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- as a precursor. The production process involves several steps:

  • Reaction with phosphorus oxychloride
  • Substitutions to introduce chlorine and fluorine groups

This multi-step synthesis allows for the efficient production of Bixafen while minimizing waste and energy consumption.

Environmental Impact Assessment

Research has also focused on assessing the environmental impact of using [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- based products. Studies indicate that while the compound is effective against target pathogens, its persistence in the environment necessitates careful management to mitigate potential ecological risks.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Chlorinated derivatives often require acidic conditions (e.g., HCl) for deprotection or cyclization .
  • Fluorinated analogues demonstrate higher yields due to fluorine's stability under catalytic conditions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Properties
4'-Chloro-[1,1'-biphenyl]-2-amine C₁₂H₁₀ClN 203.67 NMR (CDCl₃): δ 7.46 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H)
2',4'-Dichloro-[1,1'-biphenyl]-2-amine (hypothetical) C₁₂H₉Cl₂N 238.08 Expected downfield shifts in NMR due to electron-withdrawing Cl groups
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine C₁₂H₈F₃N 223.20 NMR: δ 7.42–7.32 (m, aromatic), 1.73 (s, CH₃)
4'-Nitro-N-phenyl-[1,1'-biphenyl]-2-amine C₁₈H₁₅N₂O₂ 291.33 Red crystalline solid; λmax ~400 nm due to nitro group

Electronic Effects :

  • Chlorine's electron-withdrawing nature increases acidity of the amine group compared to methoxy or methyl substituents .
  • Nitro groups (e.g., in 4'-nitro derivatives) significantly alter UV-Vis absorption profiles .

Pharmaceutical Intermediates :

  • 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine : Key intermediate for Fluxapyroxad, a fungicide .
  • 4'-Chloro-[1,1'-biphenyl]-2-amine : Precursor to acetamide derivatives (77% yield) used in electrocatalytic C–N coupling .

Materials Science :

  • N-(4-(7-Phenylnaphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine : OLED component, highlighting biphenyl amines' role in optoelectronics .

Biological Activity

[1,1'-Biphenyl]-2-amine, 2',4'-dichloro- is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antiproliferative, antimicrobial, and antioxidant properties.

Synthesis and Characterization

The synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- typically involves reactions that introduce the dichloro substituents onto the biphenyl structure. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the compound's structure.

Antiproliferative Activity

Antiproliferative activity was assessed using various cell lines. The compound demonstrated significant effects on cell viability at different concentrations.

Concentration (µM)A375 Cell Viability (%)BJ Cell Viability (%)
1088.94 ± 1.64117.96 ± 7.81
3092.49 ± 10.46168.67 ± 16.16

At a concentration of 10 µM, the compound reduced A375 cell viability by approximately 9.69% compared to untreated controls. In contrast, BJ cells exhibited increased viability under similar conditions, suggesting a selective antiproliferative effect on certain cell types .

Antimicrobial Activity

The antimicrobial properties of [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- were evaluated against various bacterial strains. Preliminary tests indicated moderate activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Bacillus cereus15
Pseudomonas aeruginosa12
Staphylococcus aureus10

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of [1,1'-Biphenyl]-2-amine, 2',4'-dichloro- was assessed using DPPH and ABTS assays.

Assay TypeInhibition Rate (%)
DPPH16.75 ± 1.18
ABTS7.66 ± 0.71

Compared to standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT), the compound exhibited lower but significant antioxidant activity, indicating its potential utility in oxidative stress-related conditions .

Case Studies

Several studies have highlighted the biological relevance of biphenyl derivatives:

  • Antiproliferative Studies : Research indicated that similar biphenyl compounds inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy : Compounds with structural similarities showed enhanced antimicrobial properties against resistant strains of bacteria, emphasizing the importance of chemical modifications in enhancing biological activity.
  • Oxidative Stress Reduction : Studies demonstrated that derivatives with electron-donating groups showed improved antioxidant capabilities, potentially mitigating cellular damage from reactive oxygen species (ROS).

Properties

CAS No.

212138-75-5

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2

InChI Key

JHEBVXZGMJNMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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